3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal
Overview
Description
3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal is a chemical compound that belongs to the family of nitroaromatic compounds. It is also known as piperonal nitroethane or PNE, and it is commonly used in the chemical industry as an intermediate for the synthesis of various organic compounds. In recent years, there has been an increasing interest in the scientific research applications of PNE, particularly in the field of medicinal chemistry.
Scientific Research Applications
Analytical Applications in Nickel Determination
3-(4-methoxyphenyl)-2-mercaptopropenoic acid, a compound closely related to 3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal, has been utilized in a spectrophotometric method for determining trace amounts of nickel. This method has shown effectiveness in analyzing nickel in various materials like hydrogenated greases, steels, and solders (Izquierdo & Carrasco, 1984).
Synthesis of Carbazomycin B
A study involving the synthesis of carbazomycin B, a compound derived from 2-methoxy-3,4-dimethyl-5-nitrophenol (which is structurally similar to 3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal), outlines the intricate steps involved in the synthesis process. This showcases the compound's role in complex chemical syntheses (Crich & Rumthao, 2004).
Chemical Reaction Studies
Research involving methylsulfinyl carbanion and substituted phthalic esters, closely related to 3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal, has contributed to understanding the general features of these types of chemical reactions (Otsuji, Yabune & Imoto, 1969).
Photoassisted Fenton Reaction
A related compound, methyl parathion (which contains a methoxyphenyl group like 3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal), has been studied in the context of the photoassisted Fenton reaction for the complete oxidation of contaminants in water. This research contributes to the field of environmental chemistry and water purification (Pignatello & Sun, 1995).
Stereopopulation Control in Molecular Structures
In the field of crystallography and molecular design, studies involving 3-(2,4-dimethyl-6-methoxyphenyl)-3-methylbutyric acid, which shares structural similarities with 3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal, have shed light on the conformational preferences of molecular side chains and their interactions (Katrusiak, 1996).
Electrochemical Studies
The electrochemical behavior of compounds containing methoxyphenyl groups, similar to 3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal, has been investigated to understand their reduction and oxidation processes in different mediums. This research is significant for electrochemistry and materials science (David, Hurvois, Tallec & Toupet, 1995).
properties
IUPAC Name |
3-(2-methoxyphenyl)-2,2-dimethyl-4-nitrobutanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,9-15)11(8-14(16)17)10-6-4-5-7-12(10)18-3/h4-7,9,11H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOJPXBJQPRMGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C(C[N+](=O)[O-])C1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-2,2-dimethyl-4-nitrobutanal |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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